4-Fluoro-4-deoxy-D-galactopyranose
Description
Role of Fluorine as a Bioisostere for Hydroxyl Groups in Carbohydrates
Fluorine is widely recognized as an effective bioisostere for the hydroxyl group in carbohydrates due to similarities in size and polarity. taylorfrancis.comresearchgate.net The van der Waals radius of fluorine (1.47 Å) is intermediate between that of a hydrogen atom (1.2 Å) and an oxygen atom (1.52 Å), allowing it to mimic the hydroxyl group with minimal steric perturbation. nih.gov However, the substitution of a hydroxyl group with fluorine introduces significant changes in the electronic properties of the molecule. Fluorine is the most electronegative element, leading to a highly polarized C-F bond. rsc.org
Unlike the hydroxyl group, which can act as both a hydrogen bond donor and acceptor, the C-F bond is a very weak hydrogen bond acceptor and cannot donate a hydrogen bond. rsc.orgnih.gov This alteration is fundamental to its utility in biochemical studies, as it allows researchers to dissect the importance of specific hydrogen-bonding interactions in molecular recognition events. rsc.orgresearchgate.net Furthermore, the C-F bond is more hydrophobic than the C-OH group, which can influence the desolvation penalty upon binding to a protein, potentially enhancing binding affinity. nih.govmdpi.com
| Property | Fluorine (in C-F) | Hydroxyl (in C-OH) |
| Van der Waals Radius | 1.47 Å | 1.52 Å (Oxygen) |
| Electronegativity | ~3.98 | ~3.44 (Oxygen) |
| Hydrogen Bonding | Weak acceptor | Donor and acceptor |
| Hydrophobicity | More hydrophobic | More hydrophilic |
Impact of Fluorination on Molecular Recognition in Glycobiology
The strategic replacement of hydroxyl groups with fluorine has a profound impact on how carbohydrates are recognized by proteins such as lectins, enzymes, and antibodies. rsc.orgtaylorfrancis.com By selectively fluorinating a carbohydrate at different positions, scientists can systematically probe the contribution of each hydroxyl group to the binding affinity and specificity. nih.govacs.org If the substitution of a particular hydroxyl group with fluorine leads to a significant loss of binding affinity, it suggests that this hydroxyl group is a critical hydrogen bond donor in the interaction. researchgate.net Conversely, if the affinity remains unchanged or is enhanced, it may indicate that the hydroxyl group acts as a hydrogen bond acceptor or that hydrophobic interactions play a more dominant role. rsc.orgresearchgate.net
Fluorination can also influence the conformation of the carbohydrate ring and its surrounding functional groups, which in turn affects molecular recognition. rsc.org While generally, fluorination does not cause significant distortions of the pyranose ring conformation, it can alter the anomeric equilibrium and the preferred orientation of exocyclic groups. rsc.org These subtle conformational changes can have significant consequences for the binding to specific protein partners.
Applications in Enzymology and Metabolic Pathway Elucidation
In enzymology, fluorinated carbohydrates are invaluable tools for studying enzyme mechanisms and for the design of enzyme inhibitors. rsc.orgtaylorfrancis.com The strong electron-withdrawing nature of the fluorine atom can significantly destabilize the transition states of enzymatic reactions, such as those involving the cleavage of glycosidic bonds by glycosidases, making fluorinated sugars potent enzyme inhibitors. nih.gov
Furthermore, fluorinated carbohydrates that are analogs of metabolic intermediates can be used to trace and understand metabolic pathways. nih.govresearchgate.net A well-known example is 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG), which is widely used in positron emission tomography (PET) to visualize glucose uptake and metabolism in tissues. semanticscholar.orgrsc.org Similarly, fluorinated galactose derivatives, including those related to 4-fluoro-4-deoxy-D-galactopyranose, have been investigated to study galactose metabolism. semanticscholar.orgrsc.org These fluorinated probes can be taken up by cells and enter metabolic pathways, but their further processing is often blocked due to the presence of the fluorine atom, leading to their accumulation and allowing for their detection. nih.govresearchgate.net
Historical Context of this compound Research
The study of fluorinated carbohydrates has a rich history, with early research focusing on the development of synthetic methods to introduce fluorine into the sugar scaffold and the characterization of these novel compounds.
Early Syntheses and Characterization
The synthesis of fluorinated sugars like this compound has historically relied on nucleophilic substitution reactions. taylorfrancis.com Common methods involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or potassium fluoride (B91410) to replace a good leaving group, such as a tosylate or triflate, with a fluoride ion. nih.gov The stereochemical outcome of these reactions is a crucial aspect, often proceeding with an inversion of configuration (Sₙ2 mechanism). nih.gov The characterization of these newly synthesized fluorinated carbohydrates relied heavily on spectroscopic techniques, particularly nuclear magnetic resonance (NMR), to confirm the position and stereochemistry of the fluorine atom.
Evolution of Research Focus Towards Biological Applications
Initially, the interest in fluorinated carbohydrates was primarily from a chemical standpoint. However, the focus of research has progressively shifted towards their application as tools in biology and medicine. rsc.org Recognizing the unique properties conferred by the fluorine atom, scientists began to explore the use of compounds like this compound as probes to study carbohydrate-protein interactions and as potential modulators of biological processes. rsc.orgresearchgate.net For instance, studies have explored how the 4-fluoro-substituted galactose analog interacts with galactose-binding proteins and enzymes involved in galactose metabolism. The evolution of this research field highlights a move from pure synthesis to the application-driven design of fluorinated carbohydrates to answer specific biological questions. rsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-6-(hydroxymethyl)oxane-2,3,4-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO5/c7-3-2(1-8)12-6(11)5(10)4(3)9/h2-6,8-11H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHYONSINSKFAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395472 | |
| Record name | 5-fluoro-6-(hydroxymethyl)oxane-2,3,4-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40010-20-6 | |
| Record name | 5-fluoro-6-(hydroxymethyl)oxane-2,3,4-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Fluoro 4 Deoxy D Galactopyranose and Its Derivatives
Chemical Synthesis Approaches
Synthesis from Levoglucosan (B13493)
Levoglucosan, an anhydro-sugar derivable from the pyrolysis of carbohydrates like starch or cellulose, serves as an inexpensive and versatile starting material for the synthesis of 4-Fluoro-4-deoxy-D-galactopyranose. researchgate.netnih.govacs.org Its rigid 1,6-anhydro bridge locks the pyranose ring in a conformation that allows for selective functionalization at specific positions, particularly the C-4 hydroxyl group. acs.org
A notable strategy commences with the selective mono-O-p-toluenesulfonylation of levoglucosan at the C-4 position. acs.org Subsequent protection of the remaining free hydroxyl groups, for instance as methoxymethyl (MOM) ethers, sets the stage for the key fluorination step. acs.org Nucleophilic substitution of the tosylate group with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), introduces the fluorine atom at C-4. acs.org This reaction sequence is advantageous as it can be performed on a gram scale. researchgate.netnih.gov
A significant advantage of using levoglucosan is the high degree of regio- and stereocontrol achievable throughout the synthesis. researchgate.netnih.govacs.org The initial selective tosylation at the C-4 hydroxyl is a key regioselective step. The subsequent nucleophilic fluorination reaction proceeds with the expected inversion of configuration (an SN2 mechanism), converting the D-gluco configuration of the starting levoglucosan at C-4 to the desired D-galacto configuration in the product. acs.org This controlled inversion is crucial for establishing the correct stereochemistry of 4-deoxy-4-fluorogalactose. The entire process minimizes the need for extensive protection and deprotection cycles. researchgate.netnih.gov
The synthetic route starting from levoglucosan has been developed as a practical alternative to older, often more convoluted methods. researchgate.netnih.govacs.org Previous syntheses of 4-deoxy-4-fluorogalactopyranose derivatives were often lengthy, hampered by numerous protection/deprotection steps. acs.org For example, attempts to synthesize these compounds from certain benzyl-protected intermediates using the fluorinating agent DAST were reported to be unsuccessful, leading to the formation of unintended furanoside byproducts. acs.org The levoglucosan-based approach provides a more direct and efficient pathway, culminating in a one-pot deprotection step that involves acetolysis and hydrolysis of the protecting groups to yield 1,2,3,6-tetra-O-acetyl-4-deoxy-4-fluoro-D-galactopyranose. acs.org This streamlined methodology represents a significant improvement in efficiency and scalability. acs.org
Table 1: Key Steps in the Synthesis of 4-Deoxy-4-fluoro-D-galactopyranose from Levoglucosan
| Step | Reaction | Reagents/Conditions | Key Outcome |
| 1 | Regioselective Sulfonylation | p-Toluenesulfonyl chloride | Activation of the C-4 hydroxyl group. |
| 2 | Protection | Methoxymethyl ether (MOM) protection | Protection of remaining free hydroxyls. |
| 3 | Nucleophilic Fluorination | Tetrabutylammonium fluoride (TBAF), boiling THF | Introduction of fluorine at C-4 with inversion of configuration. |
| 4 | Deprotection/Acetylation | Acidic conditions (acetolysis) | Simultaneous removal of MOM ethers and anhydro bridge, followed by acetylation. |
Synthesis from D-Glucopyranose Derivatives
Derivatives of D-glucopyranose are also common starting points for the synthesis of this compound. This approach relies on the stereoselective inversion of the configuration at the C-4 position through a nucleophilic fluorination reaction.
The core strategy involves transforming the hydroxyl group at the C-4 position of a suitably protected D-glucopyranose derivative into a good leaving group, such as a mesylate or tosylate. researchgate.net Subsequent reaction with a nucleophilic fluoride source displaces the leaving group, causing an inversion of stereochemistry at C-4 and thus converting the gluco-epimer into the galacto-epimer. researchgate.net For instance, treating methyl 2,3-di-O-benzyl-4-O-mesyl-6-O-trityl-α-D-glucopyranoside with tetra-n-butylammonium fluoride resulted in the formation of the corresponding 4-deoxy-4-fluoro-D-galactose derivative. researchgate.net The success of this displacement is highly dependent on the substrate and reaction conditions.
Diethylaminosulfur trifluoride (DAST) is a widely used reagent for the deoxyfluorination of alcohols. acs.orgsemanticscholar.org In carbohydrate chemistry, it can replace a secondary hydroxyl group with a fluorine atom, typically with inversion of configuration. nih.govbeilstein-journals.org This makes it a potentially useful reagent for converting a D-glucopyranose precursor to a 4-fluoro-D-galactopyranose derivative. For example, treatment of a diol intermediate derived from a D-glucopyranose precursor with DAST has been shown to successfully yield the galacto-configured 4-fluoro product through the expected inversion at the C-4 position. nih.gov
However, the outcome of DAST fluorination can be unpredictable. Attempts to fluorinate the 4-hydroxy group of certain α-D-glucopyranoside derivatives with DAST have been reported as unsuccessful, leading instead to unexpected products like 5-deoxy-5-fluoro β-L-altrofuranosides or epoxides, suggesting the involvement of complex reaction intermediates. researchgate.net
Table 2: Comparison of Fluorinating Agents in Carbohydrate Synthesis
| Reagent | Type | Common Application | Key Considerations |
| Tetrabutylammonium fluoride (TBAF) | Nucleophilic Fluoride Source | Displacement of sulfonate esters (e.g., tosylates, mesylates). acs.orgnih.govbeilstein-journals.org | Generally proceeds with inversion of configuration (SN2). acs.org Requires an activated substrate. |
| Diethylaminosulfur trifluoride (DAST) | Deoxyfluorinating Agent | Direct replacement of hydroxyl groups with fluorine. nih.govbeilstein-journals.orgbeilstein-journals.org | Typically proceeds with inversion of configuration for secondary alcohols, but can lead to rearrangements and unexpected byproducts. researchgate.netnih.govbeilstein-journals.org |
| Potassium hydrogen difluoride (KHF2) | Nucleophilic Fluoride Source | Used for fluoridolysis, for example, opening of epoxide rings. researchgate.net | Can be used for stereoselective introduction of fluorine. researchgate.net |
Synthesis of Acetylated and Protected Derivatives
The synthesis of acetylated and protected derivatives of this compound is crucial for subsequent glycosylation reactions and for enhancing solubility and handling. Various strategies have been developed, often employing readily available starting materials and leveraging a range of protecting groups to achieve regioselective fluorination.
One effective approach begins with the inexpensive starting material levoglucosan. This method provides access to both orthogonally protected 3-deoxy-3-fluoro-galactopyranose and acetylated 4-deoxy-4-fluoro-galactopyranose. The reactions are scalable and offer excellent regio- and stereocontrol with minimal protection and deprotection steps. researchgate.net A key transformation in some syntheses involves the displacement of a suitable leaving group, such as a mesylate, with a fluoride ion. For instance, the treatment of methyl 2,3-di-O-benzyl-4-O-mesyl-6-O-trityl-α-D-glucopyranoside with tetra-n-butylammonium fluoride in boiling acetonitrile (B52724) results in a Walden inversion to yield the corresponding 4-deoxy-4-fluoro-D-galactose derivative. researchgate.net Subsequent hydrogenolysis and acid hydrolysis remove the benzyl, trityl, and methyl protecting groups to afford 4-deoxy-4-fluoro-D-galactose. researchgate.net
Another strategy involves the selective 4-O-tosylation of a protected glucosan, followed by protection of the remaining hydroxyl groups with methoxymethyl (MOM) ethers. Fluorine displacement of the tosyl group and a one-pot deprotection can then lead to the peracetylated 4-deoxy-4-fluoro-galactopyranose. researchgate.net
The following table summarizes a selection of protected derivatives and the synthetic strategies employed.
| Starting Material | Key Reagents and Steps | Final Protected Derivative |
| Methyl 2,3-di-O-benzyl-4-O-mesyl-6-O-trityl-α-D-glucopyranoside | 1. Tetra-n-butylammonium fluoride (TBAF) | Methyl 2,3-di-O-benzyl-4-deoxy-4-fluoro-α-D-galactopyranoside |
| Levoglucosan derivative | 1. Selective 4-O-tosylation2. MOM protection3. Fluoride displacement4. One-pot deprotection/acetylation | Peracetylated 4-deoxy-4-fluoro-galactopyranose |
These methods highlight the importance of choosing appropriate protecting groups (e.g., benzyl, trityl, MOM) and fluorinating agents to control the stereochemical outcome and achieve the desired protected fluorinated galactose derivative.
Synthesis of Analogues (e.g., 2-acetamido-2,4-dideoxy-4-fluoro-D-galactopyranose)
The synthesis of analogues of this compound, particularly those with modifications at other positions, has been pursued to develop inhibitors of specific biological pathways. A notable example is 2-acetamido-2,4-dideoxy-4-fluoro-D-galactopyranose and its acetylated form, which have been investigated as inhibitors of glycosaminoglycan biosynthesis. nih.govcapes.gov.br
The synthesis of 2-acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-galactopyranose has been reported, demonstrating the feasibility of introducing both a fluorine atom at C-4 and an acetamido group at C-2. nih.gov This compound has shown significant inhibitory effects on the incorporation of precursors into hepatocyte cellular glycosaminoglycans. nih.gov The synthetic strategies for such analogues often start from D-glucosamine hydrochloride and involve multiple steps, including selective protection, activation of the C-4 hydroxyl group, and nucleophilic fluorination with inversion of configuration. researchgate.net
A key step in these syntheses is often a Mitsunobu reaction or the displacement of a triflate group to introduce the fluorine or an azide (B81097) group (which is later reduced to an amine). For example, the synthesis of methyl 2-acetamido-4-amino-2,4,6-trideoxy-α-D-galactopyranoside involved a Mitsunobu reaction with diphenylphosphoryl azide as the azide source, which proceeded with high yield. researchgate.net This highlights the versatility of modern synthetic methods in creating complex fluorinated amino sugars.
| Analogue | Starting Material | Key Synthetic Steps |
| 2-Acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-galactopyranose | D-Galactosamine derivative | 1. Protection of amino and hydroxyl groups2. Activation of C-4 hydroxyl3. Nucleophilic fluorination |
| Methyl 2-acetamido-4-amino-2,4,6-trideoxy-α-D-galactopyranoside | D-Glucosamine hydrochloride | 1. Selective benzoylation2. Mitsunobu reaction with diphenylphosphoryl azide3. Reduction of azide |
Chemoenzymatic Synthesis Strategies
Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical synthesis to construct complex molecules like fluorinated nucleotide sugars. These approaches are particularly valuable for creating substrates and inhibitors for glycosyltransferases and other enzymes involved in carbohydrate metabolism.
Enzymatic Routes for Fluorinated Nucleotide Sugars (e.g., UDP-4-deoxy-4-fluorogalactose)
The synthesis of uridine (B1682114) diphosphate (B83284) (UDP)-4-deoxy-4-fluorogalactose (UDP-4-FGal) and its glucose epimer, UDP-4-deoxy-4-fluoroglucose (UDP-4-FGlc), has been successfully achieved, providing valuable probes for studying enzymes involved in nucleotide sugar metabolism. acs.org Chemoenzymatic methods have proven effective for preparing such compounds. For example, the synthesis of UDP-(2-deoxy-2-fluoro)-galactose (UDP-2-FGal) was accomplished through a chemoenzymatic route and the product was characterized as a competitive inhibitor of β-1,4-galactosyltransferase. nih.gov
These syntheses often involve the chemical synthesis of the fluorinated monosaccharide, followed by enzymatic phosphorylation and subsequent coupling to a nucleotide monophosphate. This multi-enzyme, one-pot approach can be highly efficient. The availability of these fluorinated sugar nucleotides is critical for investigating the mechanism of enzymes like glycosyltransferases. nih.govnih.gov
The general chemoenzymatic strategy for UDP-sugar synthesis can be outlined as follows:
Chemical Synthesis: Preparation of the fluorinated monosaccharide (e.g., 4-deoxy-4-fluorogalactose).
Enzymatic Phosphorylation: Use of a kinase (e.g., galactokinase) to generate the corresponding sugar-1-phosphate.
Enzymatic Coupling: Use of a pyrophosphorylase (e.g., UDP-sugar pyrophosphorylase) to couple the sugar-1-phosphate with a nucleotide triphosphate (e.g., UTP) to yield the final UDP-sugar.
Enzyme Specificity and Substrate Promiscuity in Synthesis
The success of chemoenzymatic synthesis hinges on the substrate specificity and potential promiscuity of the enzymes used. While enzymes are known for their high specificity, many exhibit a degree of promiscuity, accepting modified substrates like fluorinated sugars.
Studies on the substrate specificity of enzymes in the L-rhamnose biosynthetic pathway, for instance, have shown that while some deoxyfluoro analogues are not processed, other modified sugars, like an isosteric phosphonate (B1237965) analogue of glucose-1-phosphate, are turned over by the entire four-enzyme cascade. acs.orgacs.org This highlights that the introduction of fluorine can sometimes abrogate enzyme activity, likely due to its high electronegativity altering substrate binding or the reaction mechanism. acs.org
In the context of galactose metabolism, β-1,4-galactosyltransferase has been shown to be competitively inhibited by UDP-2-FGal, indicating that the enzyme can bind the fluorinated nucleotide sugar even if it cannot transfer the sugar. nih.gov The promiscuity of enzymes like galactokinase is essential for the enzymatic synthesis of UDP-4-FGal, as the kinase must be able to phosphorylate 4-deoxy-4-fluorogalactose. The ability of glycosidases to catalyze C-F bond formation through nucleophilic fluorination has also been discovered, though the isolation of these products can be challenging. nih.gov
The following table summarizes the interaction of some enzymes with fluorinated substrates.
| Enzyme | Fluorinated Substrate | Observed Interaction |
| β-1,4-Galactosyltransferase | UDP-(2-deoxy-2-fluoro)-galactose | Competitive inhibition (Ki = 149 µM) nih.gov |
| RmlB (dTDP-glucose 4,6-dehydratase) | Various C2 and C3 fluorinated glucose-1-phosphate derivatives | No turnover observed acs.org |
| Glycosidases (β-mannosynthase, β-glucosidase) | 2,5-dinitrophenyl β-mannoside + KF | Catalyzed C-F bond formation nih.gov |
These findings underscore that while enzymatic routes offer a powerful method for synthesizing fluorinated carbohydrates, a careful evaluation of enzyme specificity is necessary for each specific substrate and enzyme combination.
Compound Names Table
| Abbreviation/Trivial Name | Full Chemical Name |
| 4-FGal | This compound |
| Levoglucosan | 1,6-Anhydro-β-D-glucopyranose |
| MOM | Methoxymethyl |
| TBAF | Tetra-n-butylammonium fluoride |
| UDP-4-FGal | Uridine diphosphate-4-deoxy-4-fluorogalactose |
| UDP-4-FGlc | Uridine diphosphate-4-deoxy-4-fluoroglucose |
| UDP-2-FGal | Uridine diphosphate-2-deoxy-2-fluorogalactose |
| D-Glucosamine | 2-Amino-2-deoxy-D-glucose |
| L-Rhamnose | 6-Deoxy-L-mannose |
Conformational Analysis and Spectroscopic Studies of 4 Fluoro 4 Deoxy D Galactopyranose
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure and dynamics of molecules in solution. For fluorinated carbohydrates like 4-Fluoro-4-deoxy-D-galactopyranose, both ¹H and ¹⁹F NMR provide invaluable information.
The ¹H and ¹⁹F NMR spectra of the α- and β-pyranose anomers of 4-deoxy-4-fluoro-D-galactose have been reported in various deuterated solvents, including methanol-d4, DMSO-d6, acetone-d6, and D₂O. researchgate.net The assignment of resonances is crucial for subsequent structural analysis. The chemical shifts in ¹⁹F NMR are particularly sensitive to the local electronic environment. For instance, examination of a series of fluoromonosaccharides indicates that the ¹⁹F chemical shifts (referenced to CFCl₃) show structural dependencies, with values of approximately +152 to +156 ppm for F-1, +211 to +215 ppm for F-2, and +229 to +230 ppm for F-6. researchgate.net While specific data for this compound is part of broader studies, these ranges provide a general idea of expected chemical shifts. The use of advanced NMR techniques, such as 1D FESTA, has proven effective in obtaining individual, clean ¹H NMR spectra for the different anomeric forms of reducing fluorosugars, which often exist as complex mixtures in solution. soton.ac.uk This is particularly useful for the complete characterization of fluorosugars. soton.ac.uk
Table 1: Representative ¹⁹F NMR Chemical Shift Ranges for Fluorinated Monosaccharides
| Fluorine Position | Chemical Shift Range (ppm vs. CFCl₃) |
| F-1 | +152 to +156 |
| F-2 | +211 to +215 |
| F-6 | +229 to +230 |
Note: This table provides general ranges and specific values for this compound may vary based on solvent and anomeric configuration.
Spin-spin coupling constants, particularly those involving the fluorine atom (JFC and JHF), are critical for determining the dihedral angles and thus the conformation of the sugar ring. The values of geminal and vicinal ¹⁹F–¹H spin–spin coupling constants are used to establish the configurations and conformational properties of fluorinated sugars. researchgate.net For example, small vicinal ¹H–¹⁹F coupling constants have been observed and rationalized in terms of the electronegativity of the ring oxygen atom. researchgate.net An empirical expression has even been developed to predict gauche ¹H–¹⁹F coupling constants. researchgate.net
The analysis of JFC coupling constants, both one-bond (¹JFC) and long-range (ⁿJFC where n>1), provides a wealth of structural information. ¹JFC values are typically large (around -150 to -250 Hz), while long-range couplings are smaller (0 to 50 Hz). ed.ac.uk The accurate measurement of these couplings can be achieved through experiments like 2D ¹⁹F, ¹³C HMBC, which also allows for the determination of ¹³C-induced ¹⁹F isotopic shifts. ed.ac.uk These isotopic shifts decrease with the number of bonds separating the ¹³C and ¹⁹F atoms and are measurable up to four bonds away in aliphatic systems. ed.ac.uk
The conformational equilibrium of this compound in solution is influenced by several factors, including the steric and stereoelectronic effects of the fluorine atom and the potential for intramolecular hydrogen bonding.
The introduction of a fluorine atom at the C-4 position of a galactose ring can influence the stability of the pyranose chair conformation. In the related compound, 4-deoxy-4-fluoro-β-D-glucopyranose, the molecule crystallizes in a slightly distorted ⁴C₁ chair conformation. nih.gov This distortion is different from that observed in β-D-glucopyranose, suggesting that the fluorine substituent does impact the ring geometry. nih.gov The strong inductive effect of the fluoro group can enforce a particular pucker on the pyrrolidine (B122466) ring in fluorinated prolines, a principle that can be extended to pyranose rings. nih.gov This effect, coupled with other stereoelectronic interactions, can modulate the conformational stability of the sugar. nih.gov
The fluorine atom, being highly electronegative, can act as a hydrogen bond acceptor. Evidence for intramolecular OH···F-C hydrogen bonds in fluorinated carbohydrates has been found in apolar solvents using ¹H NMR spectroscopy. nih.gov Specifically, an intramolecular bifurcated hydrogen bond from an axial HO-2 group to an axial F-4 atom and the ring oxygen (O5) has been observed in α-D-hexopyranosides. nih.gov The hydrogen-accepting properties of the fluorine atom are influenced by the orientation of substituents at neighboring carbons. nih.gov However, studies on related fluorinated sugars in polar solutions suggest that any hydrogen bonding involving the C-4 hydroxyl (or in this case, fluorine) plays a minor role in determining the conformer energies. researchgate.net This indicates that the solvent environment is a critical factor in the presence and strength of such intramolecular interactions.
Determination of Conformational Preferences in Solution
Theoretical and Computational Chemistry Approaches
Theoretical and computational methods are increasingly used to complement experimental data in the conformational analysis of carbohydrates. Density functional theory (DFT) and other high-level ab initio methods can be employed to calculate the relative energies of different conformers and to predict NMR parameters.
For instance, in the study of galactofuranosides, various DFT functionals (like B3LYP, PBE0, and B2PLYP) and RI-MP2 methods have been used to optimize the geometry of different ring conformers. frontiersin.org These calculations help in understanding the conformational behavior of the sugar ring. frontiersin.org Similar computational approaches can be applied to this compound to investigate the energetic landscape of its pyranose ring conformations (e.g., ⁴C₁, ¹C₄, and various boat and skew-boat forms). By calculating the energies of these conformers, it is possible to predict their relative populations in the gas phase or in different solvent environments (using implicit or explicit solvent models). These theoretical predictions can then be compared with the experimental data obtained from NMR spectroscopy to provide a comprehensive understanding of the conformational preferences of the molecule.
Density Functional Theory (DFT) Calculations for Solvation Energies
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and energetics of molecules, including complex carbohydrates. While specific DFT studies on the solvation energies of this compound are not extensively documented in publicly available literature, the principles of this methodology can be understood from studies on related fluorinated monosaccharides.
DFT calculations are employed to determine the relative energies of different conformers of a molecule in the gas phase and in various solvents. The solvation energy represents the energetic stabilization of a solute when it is transferred from a vacuum to a solvent. This is a critical parameter for understanding the conformational equilibrium of a molecule in solution, as different conformers may be preferentially stabilized by the solvent.
The process typically involves:
Geometry Optimization: The three-dimensional structure of each conformer is optimized to find its lowest energy state using a chosen DFT functional and basis set.
Frequency Calculations: These calculations are performed to confirm that the optimized structure corresponds to a true energy minimum and to obtain thermodynamic data such as zero-point vibrational energy and thermal corrections.
Solvation Model: To calculate the solvation energy, an implicit solvation model, such as the Polarizable Continuum Model (PCM), is often employed. This model treats the solvent as a continuous dielectric medium, which simplifies the calculation while providing a good approximation of the solvent's effect on the solute.
Molecular Dynamics (MD) Simulations for Conformational Landscapes
Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational landscape that are not accessible through static calculations. While dedicated MD simulation studies focusing solely on the conformational landscape of isolated this compound are not prevalent in the literature, the principles and applications of this technique are well-established for carbohydrates.
MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of the potential energy surface and the identification of accessible conformations and the transitions between them. For a molecule like this compound, an MD simulation would typically involve:
System Setup: The molecule is placed in a simulation box, often filled with explicit solvent molecules (e.g., water) to create a realistic environment.
Force Field Selection: A suitable force field, which is a set of parameters that defines the potential energy of the system as a function of its atomic coordinates, is chosen. For carbohydrates, force fields like GLYCAM, CHARMM, and GROMOS are commonly used.
Simulation Protocol: The simulation is run for a specific duration (from nanoseconds to microseconds), during which the positions and velocities of all atoms are recorded at regular intervals.
Analysis: The resulting trajectory is analyzed to understand the conformational dynamics. This can include monitoring dihedral angles to characterize ring puckering and the orientation of the exocyclic hydroxymethyl group, calculating the root-mean-square deviation (RMSD) to assess structural stability, and generating Ramachandran-like plots for key torsional angles to map the conformational landscape.
Enhanced sampling techniques, such as metadynamics, can be coupled with MD simulations to accelerate the exploration of the conformational space and overcome energy barriers more efficiently. For instance, metadynamics simulations have been used to study the release of galactose from the inward-facing conformation of the Vibrio parahaemolyticus sodium/galactose transporter (vSGLT), revealing a non-concerted exit of the sugar and the sodium ion. nih.gov Such studies highlight the power of MD simulations in elucidating the dynamic behavior of carbohydrates and their interactions.
NMR spectroscopic studies on the related compound, 4-deoxy-4-fluoro-D-glucose, have provided experimental data on its conformational properties in solution. researchgate.net These studies, which analyze vicinal coupling constants, can be used to validate and refine the force fields used in MD simulations. While not a direct study of this compound, this work underscores the synergy between experimental and computational approaches in understanding the conformational behavior of fluorinated sugars.
Table of Conformational Data for Related Fluorinated Sugars (from NMR studies)
| Compound | Solvent | Major Conformer | Key Findings | Reference |
| 4-deoxy-4-fluoro-D-glucose (β-anomer) | D₂O | ⁴C₁ | The pyranose ring adopts a slightly distorted chair conformation. | researchgate.net |
| 6-deoxy-6-fluoro-D-galactose | D₂O | - | The rotamer with fluorine antiperiplanar to C-4 is particularly favored. | researchgate.net |
Biochemical and Cellular Interactions of 4 Fluoro 4 Deoxy D Galactopyranose
Interactions with Glycosyltransferases and Glycosidases
The introduction of fluorine at the C4 position significantly influences the interaction of the sugar with enzymes that process galactose. Fluorine's high electronegativity and small size, relative to a hydroxyl group, alter the electronic environment and hydrogen bonding capabilities of the sugar, thereby affecting enzyme recognition and catalysis.
4-Deoxy-4-fluoro-D-galactose has been identified as a substrate for yeast galactokinase. nih.govnih.gov This enzyme catalyzes the first committed step in galactose metabolism, the phosphorylation of galactose to galactose-1-phosphate. The ability of yeast galactokinase to phosphorylate 4-deoxy-4-fluoro-D-galactose, alongside other fluorinated and deoxygenated galactose analogues, demonstrates a degree of tolerance for modifications at various positions of the sugar ring. nih.govnih.gov However, the efficiency of this phosphorylation is different from that of the natural substrate, D-galactose, which is reflected in the enzyme's kinetics. Studies have shown that donated hydrogen bonds from the hydroxyl groups at positions C3, C4, and C6 are important for the binding of the sugar substrate to galactokinase. nih.govnih.gov
The replacement of the C4 hydroxyl group with fluorine affects the binding affinity of the sugar for yeast galactokinase, which is quantitatively expressed by the Michaelis constant (Kₘ). A comparative study of various galactose analogues revealed different Kₘ values, indicating altered affinities for the enzyme's active site.
Table 1: Kinetic Parameters of Yeast Galactokinase for D-Galactose and its Analogues
| Substrate | Kₘ (mM) | Relative Vₘₐₓ (%) |
|---|---|---|
| D-Galactose | 0.6 | 100 |
| 2-Deoxy-2-fluoro-D-galactose | 1.0 | 110 |
| 3-Deoxy-3-fluoro-D-galactose | 1.3 | 70 |
| 4-Deoxy-4-fluoro-D-galactose | 15.0 | 12 |
| 6-Deoxy-6-fluoro-D-galactose | 0.6 | 110 |
Data sourced from a study on yeast galactokinase specificity. nih.govnih.gov
As shown in Table 1, 4-deoxy-4-fluoro-D-galactose exhibits a significantly higher Kₘ value (15.0 mM) compared to D-galactose (0.6 mM), indicating a much lower binding affinity for yeast galactokinase. nih.govnih.gov Furthermore, its maximum velocity (Vₘₐₓ) is only 12% of that observed with the natural substrate. This demonstrates that while the enzyme can process the fluorinated sugar, the modification at the C4 position is detrimental to both binding and catalytic turnover. Interestingly, the variation in Kₘ values for these sugar derivatives did not alter the Kₘ for the co-substrate, MgATP²⁻, suggesting that the sugar binding does not modify the binding of the nucleotide co-substrate. nih.govnih.gov
Once phosphorylated by galactokinase, 4-deoxy-4-fluoro-D-galactose can be further metabolized in the Leloir pathway. For instance, it can be converted to UDP-4-deoxy-4-fluorogalactose (UDP-4DFG). This fluorinated nucleotide sugar has been shown to be a potent inhibitor of key enzymes in galactose metabolism, such as UDP-galactose-4-epimerase (GALE) and UDP-Glucose 6-dehydrogenase (UGDH). nih.gov GALE is responsible for the interconversion of UDP-galactose and UDP-glucose, a crucial step for integrating galactose into glycolysis and for the synthesis of various glycoconjugates. The inhibition of GALE by UDP-4DFG disrupts this metabolic flux. nih.gov This mode of action, where the compound is first metabolized to an active inhibitor, is characteristic of mechanism-based inhibition.
Role as Metabolic Probes and Chemical Reporters
The unique biochemical behavior of 4-fluoro-4-deoxy-D-galactopyranose and its derivatives allows them to serve as powerful tools for investigating complex biological pathways. They can be metabolically incorporated into cellular structures, acting as probes or reporters to study glycosylation processes.
Fluorinated analogues of N-acetylgalactosamine (GalNAc), derived from 4-deoxy-4-fluoro-D-galactose, have been used to probe the biosynthesis of glycosaminoglycans (GAGs). GAGs are long, unbranched polysaccharides that are major components of the extracellular matrix. In a study using cultured hepatocytes, an acetylated derivative, 2-acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-galactopyranose, was shown to be a potent inhibitor of GAG biosynthesis. nih.gov
Table 2: Inhibition of Glycosaminoglycan (GAG) Synthesis in Hepatocytes
| Compound (at 1.0 mM) | [³H]GlcN Incorporation (% of Control) | [³⁵S]SO₄ Incorporation (% of Control) | [¹⁴C]Leu Incorporation (% of Control) |
|---|---|---|---|
| 2-acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-gluco pyranose | 12% | 18% | Not significantly affected |
| 2-acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-galacto pyranose | 1% | 9% | 57% |
Data shows the reduction in the incorporation of radiolabeled precursors into GAGs and proteins. nih.gov
As detailed in Table 2, the 4-fluoro-galactosamine analogue dramatically reduced the incorporation of both radiolabeled glucosamine (B1671600) ([³H]GlcN) and sulfate (B86663) ([³⁵S]SO₄) into cellular GAGs to just 1% and 9% of control levels, respectively. nih.gov This indicates a profound disruption of the GAG biosynthesis pathway. The compound also exhibited a moderate inhibitory effect on protein biosynthesis, a factor to consider in its application as a specific metabolic probe. nih.gov
Derivatives of 4-fluoro-4-deoxy-D-galactose have been instrumental in dissecting the pathways of protein glycosylation, particularly O-GlcNAcylation. O-GlcNAcylation is a dynamic post-translational modification where a single N-acetylglucosamine (GlcNAc) is attached to serine or threonine residues of nuclear and cytoplasmic proteins. nih.gov
Metabolic chemical reporters, which are monosaccharide analogues containing a bio-orthogonal handle like an azide (B81097), are used to track glycosylation. acs.orgnih.gov The commonly used reporter for mucin-type O-glycosylation, GalNAz (an azido-derivative of GalNAc), can be epimerized by the enzyme GALE to UDP-GlcNAz, leading to labeling of both cell-surface glycoproteins and intracellular O-GlcNAc modifications. acs.orgfigshare.com
To overcome this lack of selectivity, researchers synthesized 4-Deoxy-4-fluoro-GalNAz (4FGalNAz). acs.orgnih.govelsevierpure.com The fluorine at the C4 position "locks" the stereochemistry, preventing its epimerization by GALE. acs.org Unexpectedly, proteomic and biochemical studies revealed that 4FGalNAz does not extensively label cell-surface glycoproteins. Instead, it is primarily used as a substrate by O-GlcNAc transferase (OGT), the enzyme that installs O-GlcNAc modifications on proteins. acs.orgnih.gov This finding highlights the remarkable substrate flexibility of OGT and establishes 4FGalNAz as a selective metabolic chemical reporter for studying intracellular O-GlcNAc modifications. acs.orgnih.govelsevierpure.com Unlike its glucosamine counterpart (4FGlcNAc), 4FGalNAz does not disrupt endogenous glycosylation pathways, making it a less perturbing probe. acs.org
Tracing Metabolic Fate within Biological Systems
Once inside a biological system, this compound can be metabolized by enzymes of the Leloir pathway, the primary route for galactose metabolism. Studies on analogous fluorinated hexoses provide a framework for understanding its metabolic journey. The metabolic pathway of 2-deoxy-2-fluoro-D-galactose (2-FDGal) has been studied in rodents, revealing rapid uptake by the liver. nih.gov Following uptake, it is phosphorylated at the C1 position by galactokinase to form 2-deoxy-2-fluoro-D-galactose-1-phosphate. nih.gov This is then converted to UDP-2-deoxy-2-fluoro-D-galactose and subsequently to UDP-2-deoxy-2-fluoro-D-glucose. nih.gov
Similarly, 4-deoxy-4-fluorogalactose (4DFG) has been shown to be a substrate for galactokinase 1 (GALK1) and galactose-1-phosphate uridylyltransferase (GALT), leading to the formation of UDP-4-deoxy-4-fluorogalactose (UDP-4DFG). researchgate.net This fluorinated UDP-sugar can then act as a potent inhibitor of key enzymes in galactose metabolism and glycan synthesis, such as UDP-galactose 4'-epimerase (GALE) and UDP-glucose 6-dehydrogenase (UGDH). researchgate.net The accumulation of these fluorinated sugar-phosphates and UDP-sugars can lead to the depletion of UTP pools within the cell. nih.gov
The metabolic trapping of fluorinated sugars like this compound as phosphorylated derivatives makes them valuable probes for non-invasive imaging techniques such as Positron Emission Tomography (PET) when labeled with fluorine-18, and for in vivo metabolic studies using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govsemanticscholar.org
Applications in Protein-Carbohydrate Interaction Studies
The fluorine atom in this compound provides a sensitive spectroscopic handle for investigating its interactions with proteins. This is particularly valuable for studying the binding events that are crucial for many biological processes.
¹⁹F NMR for Probing Binding Events
¹⁹F NMR spectroscopy is a powerful technique for studying protein structure and dynamics due to the high sensitivity of the fluorine chemical shift to its local environment. nih.govnih.govresearchgate.net The large chemical shift dispersion of ¹⁹F allows for the resolution of individual fluorine signals even in large protein complexes. researchgate.net When a fluorinated ligand like this compound binds to a protein, changes in the electronic environment around the fluorine atom lead to a change in its NMR chemical shift. nih.gov
For instance, studies on the E. coli D-galactose chemosensory receptor have demonstrated that the binding of D-galactose induces a significant conformational change in the protein, which is detected by ¹⁹F NMR. nih.gov In these studies, fluorine-labeled amino acids were incorporated into the protein. The binding of D-galactose to the receptor's binding cleft resulted in a dramatic chemical shift change of +3.8 ppm for the resonance of a tryptophan residue (Trp 183) in direct contact with the sugar. nih.gov This illustrates the principle that binding events can be precisely monitored at specific locations within a protein.
While direct ¹⁹F NMR data for this compound binding to a specific protein is not extensively documented in the provided search results, the principles established with fluorinated amino acids and other fluorinated sugars are directly applicable. The binding of this compound to a galactose-binding protein would be expected to produce a distinct ¹⁹F NMR signal, and the change in its chemical shift upon binding would provide quantitative information about the binding affinity and the conformational changes induced in the protein.
Table 1: Illustrative ¹⁹F NMR Chemical Shift Changes Upon Sugar Binding to the D-Galactose Receptor
| Ligand | Protein Probe | Chemical Shift Change (ppm) | Reference |
| D-Galactose | 5-F-Trp at Trp183 | +3.8 | nih.gov |
| D-Glucose | 5-F-Trp at Trp183 | +2.8 | nih.gov |
This table illustrates the magnitude of chemical shift changes observed for a fluorine-labeled protein upon binding of its natural ligands, demonstrating the sensitivity of ¹⁹F NMR.
Interactions with Carbohydrate Transport Mechanisms
The entry of sugars into cells is mediated by specific transport proteins. This compound, as a galactose analog, is expected to interact with transporters responsible for glucose and galactose uptake.
Substrate for Glucose Transporters (GLUTs) and Sodium-Glucose Linked Transporters (SGLTs)
Systematic studies on fluorinated glucose analogs have shown that the hydroxyl group at the C4 position of glucose is less critical for uptake by Glucose Transporters (GLUTs). semanticscholar.orgnih.gov This suggests that 4-fluoro-4-deoxy-D-galactose is likely a substrate for GLUTs.
Furthermore, 4-deoxy-4-fluoro-D-glucose has been shown to have a high affinity for Sodium-Glucose Linked Transporters (SGLTs) and is also a substrate for GLUTs. semanticscholar.orgnih.gov Given the structural similarity, it is highly probable that this compound also serves as a substrate for both GLUTs and SGLTs. The ability to be transported by both major classes of glucose transporters makes it a versatile tool for studying sugar transport in various tissues.
While specific kinetic data (Km and Vmax) for the transport of this compound by individual GLUT and SGLT isoforms were not found in the provided search results, data for other deoxy-D-glucose analogs highlight the range of affinities and transport rates that can be expected.
Table 2: Kinetic Parameters of Deoxy-D-Glucose Analogs for Glucose Transporters in Rhodotorula glutinis
| Substrate | Transporter System | Km (µM) | Vmax (nmol/min per mg wet weight) | Reference |
| D-Glucose | Carrier 1 | 12 ± 3 | 1.1 ± 0.4 | nih.gov |
| D-Glucose | Carrier 2 | 55 ± 12 | 2.4 ± 0.4 | nih.gov |
| 2-Deoxy-D-glucose | Carrier 1 | 18 ± 4 | 0.8 ± 0.2 | nih.gov |
| 2-Deoxy-D-glucose | Carrier 2 | 120 ± 20 | 2.0 ± 0.2 | nih.gov |
This table provides a comparative view of the transport kinetics for D-glucose and a deoxy-D-glucose analog, illustrating the potential range of kinetic parameters for fluorinated sugars.
Advanced Applications and Future Directions in 4 Fluoro 4 Deoxy D Galactopyranose Research
Development of Radiotracers for Positron Emission Tomography (PET) Imaging
Positron Emission Tomography (PET) is a powerful non-invasive diagnostic imaging technique that utilizes positron-emitting radionuclides to visualize and quantify metabolic processes in vivo. The development of targeted radiotracers is crucial for the efficacy of PET imaging in various clinical applications, including oncology, neurology, and cardiology nih.govmdanderson.org.
The positron-emitting isotope of fluorine, ¹⁸F, is a widely used radionuclide for PET imaging due to its favorable physical and chemical properties. It has a convenient half-life of 109.8 minutes, which allows for synthesis, purification, and imaging without significant decay. Furthermore, the low positron energy of ¹⁸F results in high-resolution images nih.gov. The carbon-fluorine bond is also strong, providing metabolic stability to the radiotracer nih.gov.
The synthesis of ¹⁸F-labeled 4-Fluoro-4-deoxy-D-galactopyranose ([¹⁸F]4-FDG) involves the introduction of the ¹⁸F isotope into the galactose scaffold. This process typically utilizes nucleophilic substitution reactions where ¹⁸F-fluoride displaces a suitable leaving group on a precursor molecule. The development of efficient and automated radiosynthesis methods is critical for the widespread clinical application of such tracers nih.govnih.gov.
Key Features of ¹⁸F for PET Imaging:
| Property | Value | Significance for PET Imaging |
| Half-life | 109.8 minutes | Allows for multi-step synthesis and imaging protocols. |
| Positron Energy (Eβ+max) | 0.635 MeV | Results in high-resolution images with minimal tissue scatter. |
| Decay Mode | 97% β+ decay | High positron abundance leads to a strong signal for detection. |
| C-¹⁸F Bond Strength | ~485 kJ/mol | Provides in vivo stability and prevents defluorination. |
Once administered, [¹⁸F]4-FDG can act as a probe to trace the metabolic fate of galactose in the body. Similar to its non-radioactive counterpart, it is anticipated to be transported into cells and enter the Leloir pathway of galactose metabolism. However, the C4-fluorine modification is expected to alter its interaction with key enzymes in this pathway.
For instance, UDP-4-deoxy-4-fluorogalactose (UDP-4DFG), a metabolite of 4-fluoro-4-deoxy-D-galactose, is a known potent inhibitor of UDP-galactose-4-epimerase (GALE) nih.gov. This inhibition can lead to the accumulation of the radiotracer within cells that actively metabolize galactose, providing a basis for imaging these metabolic processes. This principle is analogous to the widely used PET tracer 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG), which is trapped in cells after phosphorylation rsc.orgsemanticscholar.org.
Studies with the related compound 2-deoxy-2-[¹⁸F]fluoro-D-galactose have demonstrated the potential of fluorinated galactose analogs to image galactose metabolism in tumors and the liver nih.govnih.gov. It is hypothesized that [¹⁸F]4-FDG could offer distinct advantages or complementary information, particularly in cancers like glioblastoma that exhibit a functional galactose-scavenging pathway nih.gov. The ability to visualize and quantify galactose metabolism in vivo could provide valuable insights into tumor biology and response to therapy.
Design of Glycomimetics and Potential Therapeutic Agents
Glycomimetics are carbohydrate analogs designed to mimic or interfere with the biological roles of natural sugars. The introduction of fluorine into a sugar scaffold, as in this compound, is a common strategy in the design of glycomimetics to enhance their metabolic stability and inhibitory properties nih.gov.
Glycosyltransferases are enzymes that catalyze the transfer of monosaccharides from an activated donor sugar to an acceptor molecule, playing a critical role in the synthesis of complex carbohydrates. Aberrant glycosylation is a hallmark of many diseases, including cancer and inflammatory disorders.
This compound and its derivatives have shown potential as inhibitors of specific glycosyltransferases. For example, its metabolite, UDP-4-deoxy-4-fluorogalactose, potently inhibits UDP-galactose-4-epimerase (GALE) and UDP-glucose 6-dehydrogenase (UGDH) nih.gov. By blocking these enzymes, this compound can disrupt the synthesis of essential building blocks for glycan biosynthesis. This disruption can have therapeutic implications. For instance, in glioblastoma, which utilizes the Leloir pathway for galactose metabolism, treatment with 4-deoxy-4-fluorogalactose has been shown to disrupt glycosylation and decrease both glycolytic and mitochondrial metabolic fluxes nih.gov.
Furthermore, derivatives of 4-deoxy-4-fluoro-xylosides, which share a similar structural motif, have been identified as selective inhibitors of heparan sulfate (B86663) and chondroitin sulfate/dermatan sulfate biosynthesis, highlighting the potential of C4-fluorinated sugars to modulate glycosaminoglycan production nih.gov.
Cellular signaling is intricately regulated by post-translational modifications, including glycosylation. The attachment of sugar moieties to proteins can influence their folding, stability, localization, and interaction with other molecules. By inhibiting glycosyltransferases, this compound can indirectly modulate these signaling pathways.
For example, the O-GlcNAc modification, which involves the attachment of a single N-acetylglucosamine to serine and threonine residues of nuclear and cytoplasmic proteins, is a dynamic regulatory process akin to phosphorylation. The essential enzyme O-GlcNAc transferase (OGT) couples metabolic status to the regulation of a wide variety of cellular signaling pathways acs.org. While this compound itself is not a direct modulator of OGT, its impact on nucleotide-sugar pools through the inhibition of enzymes like GALE can have downstream effects on O-GlcNAc cycling and other glycosylation-dependent signaling events. Research has shown that a related compound, 4-Deoxy-4-fluoro-GalNAz, is a metabolic chemical reporter for O-GlcNAc modifications, underscoring the interplay between fluorinated sugars and this critical signaling pathway acs.orgnih.govru.nl.
Integration with Advanced Analytical Techniques
The detailed characterization of this compound and its interactions with biological systems relies on the application of advanced analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, has been instrumental in elucidating the conformational properties of this compound in solution.
High-resolution ¹H and ¹⁹F NMR spectroscopy allows for the precise determination of coupling constants, which in turn provides insights into the three-dimensional structure and flexibility of the pyranose ring. Conformational analysis of 4-deoxy-4-fluoro-D-glucose and 6-deoxy-6-fluoro-D-galactose has demonstrated the power of NMR in understanding the influence of fluorine substitution on the preferred rotamer populations of the hydroxymethyl group researchgate.net. Such studies are crucial for understanding how the fluorinated sugar is recognized and processed by enzymes.
The integration of such analytical data with computational modeling can provide a deeper understanding of the structure-activity relationships of this compound and guide the design of more potent and selective glycomimetics.
Expanding the Scope of Fluorinated Carbohydrate Research
The synthesis of fluorinated carbohydrates has evolved significantly from focusing on monofluorinated analogs to exploring the effects of polyfluorination, where more than one hydroxyl group is replaced by fluorine. nih.govacs.org This expansion is driven by the desire to fine-tune the physicochemical properties of sugars, such as lipophilicity and metabolic stability, for applications in drug discovery and materials science. nih.govacs.org
Research into polyfluorinated carbohydrates involves the systematic replacement of hydroxyl groups at various positions on the pyranose ring. acs.org Methodologies for introducing fluorine atoms are diverse and include nucleophilic, electrophilic, and deoxyfluorination reactions. nih.govnih.gov
Nucleophilic Fluorination: Reagents like diethylaminosulfur trifluoride (DAST) and potassium hydrogen difluoride (KHF₂) are commonly used to replace hydroxyl or sulfonate groups with fluorine, typically proceeding via an Sₙ2 mechanism that inverts the stereochemistry at the target carbon. nih.govnih.gov
Electrophilic Fluorination: Reagents such as Selectfluor (F-TEDA-BF₄) are used to add fluorine across double bonds, as in the fluorination of glycals, often yielding difluorinated products. nih.govsemanticscholar.org
The strategic placement of multiple fluorine atoms can have profound effects on the sugar's conformation and reactivity. For example, the synthesis of 1,2-difluorinated sugars has been extensively studied for use in enzymatic and NMR studies. nih.govacs.org The use of 1,6-anhydrosugars has proven to be a particularly useful strategy for achieving controlled introduction of fluorine at the C2, C3, and C4 positions. acs.org The first dideoxy-difluorinated sugar was synthesized in 1969, and the first trideoxy-trifluorinated sugar was reported in 1989, highlighting the long history and continued interest in this area. nih.gov
A frontier in carbohydrate chemistry is the combination of fluorination with other chemical modifications, such as deoxygenation (replacement of a hydroxyl group with hydrogen) or the introduction of other substituents. nih.gov This combinatorial approach allows for the creation of highly tailored carbohydrate analogs with unique properties.
Fluorine's strong electron-withdrawing nature can significantly alter the reactivity of neighboring functional groups, a property that can be exploited in synthetic strategies. For instance, deoxygenation at a position adjacent to a fluorinated carbon may proceed differently than in a non-fluorinated sugar. The synthesis of deoxygenated 2,3-difluorinated sialic acids is an example where deoxygenation reactions were performed on an already difluorinated scaffold. nih.gov
These combinatorial strategies aim to create "glycomimetics" that retain the structural essence of the parent sugar for biological recognition but possess enhanced stability or altered binding affinities. nih.gov By combining fluorination, which modulates electronic properties and hydrogen bonding capacity, with deoxygenation, which removes hydrogen bonding sites entirely, chemists can dissect the specific interactions between a carbohydrate and its protein receptor with high precision. nih.govnih.gov This approach is invaluable for mapping the critical hydroxyl groups involved in molecular recognition events and for designing potent enzyme inhibitors or therapeutic agents. acs.orgnih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Fluoro-4-deoxy-D-galactopyranose, and what key analytical techniques validate its structural integrity?
- Methodological Answer : Synthesis typically involves selective fluorination at the C4 position of D-galactose derivatives. Common approaches include nucleophilic substitution (e.g., using DAST or Deoxo-Fluor reagents) on a 4-O-activated precursor (e.g., 4-O-triflate or 4-O-mesylate). Protecting groups (e.g., benzyl or acetyl) are critical to prevent undesired side reactions. Structural validation relies on and NMR to confirm fluorination and stereochemistry, mass spectrometry (ESI-MS or MALDI-TOF) for molecular weight confirmation, and X-ray crystallography for absolute configuration determination. Polarimetry can also verify optical purity .
Q. How does this compound function as a mechanistic probe in glycosidase studies?
- Methodological Answer : The 4-fluoro substitution mimics the transition state of glycosidic bond hydrolysis, acting as a competitive inhibitor for enzymes like α-galactosidases. Researchers use kinetic assays (e.g., spectrophotometric monitoring of 4-nitrophenyl substrate hydrolysis) to measure inhibition constants (). Control experiments with wild-type vs. mutant enzymes (e.g., active-site residues) help elucidate binding specificity. Fluorine’s electronegativity alters the sugar’s ring conformation, providing insights into enzyme-substrate interactions via comparative kinetics with non-fluorinated analogs .
Advanced Research Questions
Q. What experimental strategies resolve contradictory kinetic data when using this compound in glycosidase inhibition studies?
- Methodological Answer : Contradictions in values may arise from enzyme source variability (e.g., mammalian vs. bacterial α-galactosidases) or assay conditions (pH, temperature). To address this:
- Standardize assay buffers (e.g., 50 mM citrate-phosphate, pH 4.5) and pre-incubation times.
- Use isothermal titration calorimetry (ITC) for direct binding affinity measurements.
- Compare data with computational docking models (e.g., AutoDock Vina) to verify steric and electronic compatibility with active sites.
- Reconcile discrepancies by repeating assays with orthogonal methods (e.g., fluorescence quenching with labeled enzymes) .
Q. How can computational modeling complement experimental data in studying the conformational effects of 4-fluorination in galactopyranose derivatives?
- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) parameterize fluorine’s impact on ring puckering (e.g., vs. conformers). Quantum mechanical calculations (DFT at the B3LYP/6-31G* level) predict electronic effects on glycosidic bond stability. Pair these with experimental NMR coupling constants () and NOE data to validate in-silico findings. Free-energy perturbation (FEP) studies can further quantify fluorination’s contribution to enzyme binding energetics .
Q. What are the challenges in synthesizing this compound derivatives for glycan array studies, and how are they addressed?
- Methodological Answer : Fluorine’s small size and high electronegativity complicate regioselective glycosylation. Solutions include:
- Using thioglycoside donors with NIS/AgOTf activation to improve glycosylation yields.
- Employing orthogonal protecting groups (e.g., TBDPS for C6-OH) to direct coupling.
- Characterizing products via - HOESY NMR to confirm linkage positions.
- Validating glycan array binding using surface plasmon resonance (SPR) with lectins or antibodies .
Data Analysis & Contradiction Management
Q. How should researchers analyze conflicting crystallographic data on this compound-enzyme complexes?
- Methodological Answer : Discrepancies in active-site binding modes may stem from crystal packing or resolution limits. Strategies include:
- Re-determining structures at higher resolution (<1.5 Å) with synchrotron radiation.
- Performing multi-conformer refinement (e.g., using PHENIX) to model fluorine’s partial occupancy.
- Cross-validating with mutagenesis data (e.g., alanine scanning) to identify critical residues.
- Comparing with solution-state NMR (e.g., transferred NOE) to assess dynamic binding .
Q. What statistical approaches are recommended for interpreting dose-response anomalies in fluorinated sugar toxicity assays?
- Methodological Answer : Non-linear dose-response curves may indicate off-target effects. Apply:
- Hill slope analysis to detect cooperative binding.
- Principal component analysis (PCA) to separate toxicity mechanisms (e.g., membrane disruption vs. metabolic inhibition).
- Use negative controls (e.g., 4-deoxy-D-galactose) to isolate fluorine-specific effects.
- Validate with RNA-seq to identify differentially expressed genes linked to fluorinated metabolite stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
